molecular formula C8H17N3 B13061482 4,6-Diethyl-1,4,5,6-tetrahydropyrimidin-2-amine

4,6-Diethyl-1,4,5,6-tetrahydropyrimidin-2-amine

Cat. No.: B13061482
M. Wt: 155.24 g/mol
InChI Key: XLBVUGDPOPQTTR-UHFFFAOYSA-N
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Description

4,6-Diethyl-1,4,5,6-tetrahydropyrimidin-2-amine is a heterocyclic compound that belongs to the class of tetrahydropyrimidines These compounds are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 The presence of ethyl groups at positions 4 and 6 further distinguishes this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Diethyl-1,4,5,6-tetrahydropyrimidin-2-amine can be achieved through various methods. One common approach involves the condensation of diamines with carbonyl compounds. For instance, the reaction of ethylamine with diethyl malonate under acidic conditions can yield the desired tetrahydropyrimidine derivative. Another method involves the selective reduction of pyrimidines, where the reduction of 4,6-diethylpyrimidine using hydrogen gas and a suitable catalyst can produce the tetrahydropyrimidine compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale condensation reactions. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly important in industrial processes .

Chemical Reactions Analysis

Types of Reactions

4,6-Diethyl-1,4,5,6-tetrahydropyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-Diethyl-1,4,5,6-tetrahydropyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Diethyl-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Diethyl-1,4,5,6-tetrahydropyrimidin-2-amine is unique due to the presence of ethyl groups at positions 4 and 6, which can influence its chemical reactivity and biological activity. The tetrahydropyrimidine structure also imparts distinct properties compared to its fully aromatic counterparts .

Properties

Molecular Formula

C8H17N3

Molecular Weight

155.24 g/mol

IUPAC Name

4,6-diethyl-1,4,5,6-tetrahydropyrimidin-2-amine

InChI

InChI=1S/C8H17N3/c1-3-6-5-7(4-2)11-8(9)10-6/h6-7H,3-5H2,1-2H3,(H3,9,10,11)

InChI Key

XLBVUGDPOPQTTR-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(N=C(N1)N)CC

Origin of Product

United States

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